![molecular formula C18H18FN3O B4665177 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B4665177.png)
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea
描述
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N’-(3-methylphenyl)urea is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N’-(3-methylphenyl)urea typically involves the following steps:
Synthesis of 5-fluoroindole: The starting material, 5-fluoroindole, can be synthesized through a halogenation reaction of indole using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Formation of the ethyl linker: The 5-fluoroindole is then reacted with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate (K2CO3) to form the 2-(5-fluoro-1H-indol-3-yl)ethyl intermediate.
Urea formation: The final step involves the reaction of the intermediate with 3-methylphenyl isocyanate to form N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N’-(3-methylphenyl)urea. This reaction is typically carried out in an organic solvent such as dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N’-(3-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxindole derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form reduced indole derivatives.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution, hydrogen peroxide (H2O2) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may serve as a probe for studying biological processes involving indole derivatives, such as enzyme inhibition and receptor binding.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anticancer, antiviral, and anti-inflammatory therapies.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the indole moiety.
作用机制
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N’-(3-methylphenyl)urea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, such as serotonin receptors, and enzymes, such as cytochrome P450. The fluorine atom may enhance binding affinity and selectivity for certain targets, while the urea group can form hydrogen bonds with amino acid residues in the active sites of proteins.
相似化合物的比较
Similar Compounds
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N’-(3-methylphenyl)urea: Similar structure with a chlorine atom instead of fluorine.
N-[2-(5-bromo-1H-indol-3-yl)ethyl]-N’-(3-methylphenyl)urea: Similar structure with a bromine atom instead of fluorine.
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-N’-(3-methylphenyl)urea: Similar structure with a methyl group instead of fluorine.
Uniqueness
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N’-(3-methylphenyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability, lipophilicity, and binding affinity of compounds, making this compound potentially more effective in its applications compared to its analogs with different substituents.
属性
IUPAC Name |
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O/c1-12-3-2-4-15(9-12)22-18(23)20-8-7-13-11-21-17-6-5-14(19)10-16(13)17/h2-6,9-11,21H,7-8H2,1H3,(H2,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNPZHKPNGOIPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCC2=CNC3=C2C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


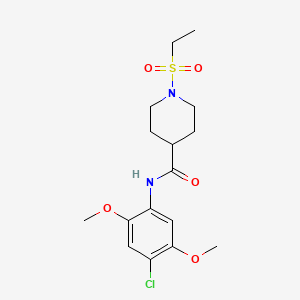
![N-(2,4-difluorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4665102.png)
![METHYL 1-(2-METHOXYPHENYL)-7-METHYL-2,4-DIOXO-3-[(PYRIDIN-2-YL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4665116.png)
![(Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(3-ethoxyphenyl)prop-2-enamide](/img/structure/B4665123.png)
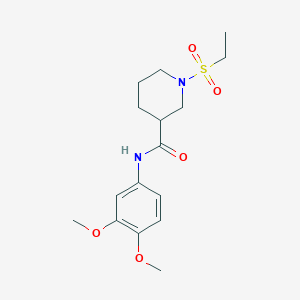
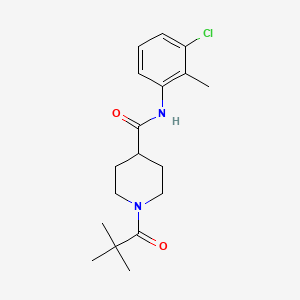
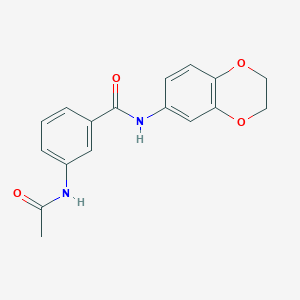
![N-bicyclo[2.2.1]hept-2-yl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4665152.png)
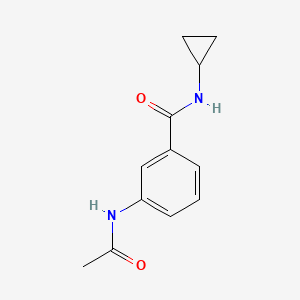
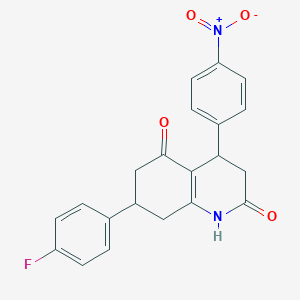
![N-[3-cyano-4-(4-ethylphenyl)-5-methylthiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B4665171.png)
![N-cyclopropyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B4665179.png)
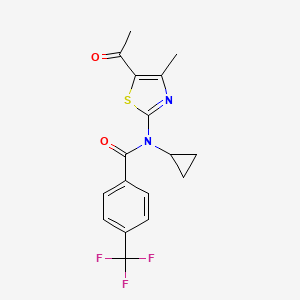
![5-{[(3-fluorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4665190.png)
